MFCD03622294

Description

MFCD03622294 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Based on contextual data, it is hypothesized to belong to the boronic acid or trifluoromethyl-substituted aromatic compound families, which are critical in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry due to their electronic and steric properties .

Key inferred characteristics (based on structurally related compounds):

- Molecular weight: Likely between 200–250 g/mol (aligned with boronic acids or trifluoromethyl ketones) .

- Solubility: Moderate to high solubility in polar solvents like tetrahydrofuran (THF) or methanol, as seen in compounds with similar functional groups .

- Pharmacological relevance: Potential applications in drug discovery, given the prevalence of boronic acids in protease inhibitors and trifluoromethyl groups in CNS-targeting molecules .

Properties

IUPAC Name |

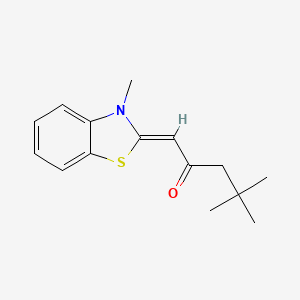

(1Z)-4,4-dimethyl-1-(3-methyl-1,3-benzothiazol-2-ylidene)pentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NOS/c1-15(2,3)10-11(17)9-14-16(4)12-7-5-6-8-13(12)18-14/h5-9H,10H2,1-4H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEOMMXDGQCQHJ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C=C1N(C2=CC=CC=C2S1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(=O)/C=C\1/N(C2=CC=CC=C2S1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD03622294 involves several steps, including specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include:

Synthetic Routes: The compound is typically synthesized through a series of organic reactions, involving the use of catalysts and specific reagents to achieve the desired chemical structure.

Reaction Conditions: These reactions often require controlled temperatures, pressures, and pH levels to ensure the correct formation of the compound.

Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

MFCD03622294 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions: These reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of this compound with modified functional groups.

Scientific Research Applications

MFCD03622294 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism by which MFCD03622294 exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound interacts with proteins, enzymes, and other biomolecules, altering their function and activity.

Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD03622294, two structurally analogous compounds are selected for comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

Functional Groups: this compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid moiety, enabling their use in palladium-catalyzed cross-coupling reactions. However, the bromo-chloro substitution in the latter enhances electrophilicity, improving reactivity in aryl-aryl bond formation. 3'-(Trifluoromethyl)propiophenone lacks a boronic acid group but features a trifluoromethyl group, which increases metabolic stability and lipophilicity, making it advantageous in CNS drug design.

Trifluoromethyl compounds, such as 3'-(Trifluoromethyl)propiophenone, show moderate BBB penetration, attributed to the fluorine atom’s small size and high electronegativity .

Synthetic Complexity :

- This compound’s synthesis likely involves palladium catalysts and aqueous conditions (similar to ’s protocol), whereas trifluoromethyl analogs require fluorination steps under inert atmospheres, increasing cost and technical demands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.